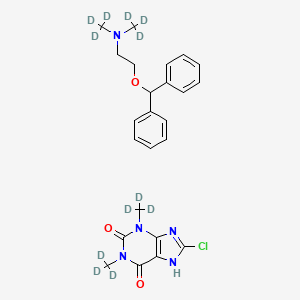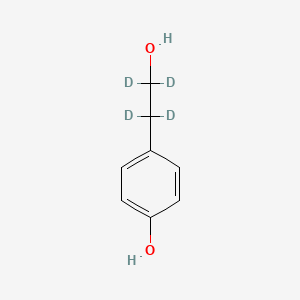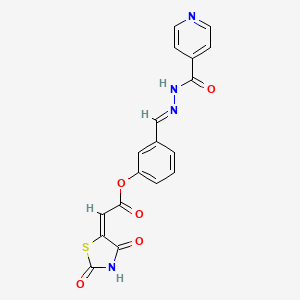
Dimenhydrinate-d12
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimenhydrinate-d12 is a deuterated form of dimenhydrinate, a medication commonly used to prevent and treat nausea, vomiting, and dizziness caused by motion sickness. Dimenhydrinate is a combination of diphenhydramine and 8-chlorotheophylline in a salt form. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of the drug due to the presence of deuterium atoms, which can be traced more easily in analytical studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimenhydrinate-d12 involves the deuteration of diphenhydramine and 8-chlorotheophylline. The process typically starts with the preparation of deuterated diphenhydramine, which can be achieved by reacting diphenhydramine with deuterated reagents under specific conditions. Similarly, 8-chlorotheophylline is deuterated using deuterated solvents and catalysts. The two deuterated compounds are then combined to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The reaction conditions are optimized to maximize yield and purity. The final product is purified using techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Dimenhydrinate-d12 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom in 8-chlorotheophylline is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols.
科学研究应用
Dimenhydrinate-d12 is widely used in scientific research due to its deuterated nature, which allows for precise tracking in pharmacokinetic and metabolic studies. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and to study the effects of deuterium on reaction rates.
Biology: Employed in metabolic studies to understand the biotransformation of dimenhydrinate in biological systems.
Medicine: Used in clinical research to investigate the pharmacokinetics and pharmacodynamics of dimenhydrinate.
Industry: Utilized in the development of new formulations and delivery systems for dimenhydrinate.
作用机制
Dimenhydrinate-d12 exerts its effects through the combined actions of diphenhydramine and 8-chlorotheophylline Diphenhydramine acts as an antagonist of H1 histamine receptors in the vestibular system, reducing nausea and vomiting 8-chlorotheophylline, on the other hand, acts as a stimulant by blocking adenosine receptors, counteracting the sedative effects of diphenhydramine
相似化合物的比较
Dimenhydrinate-d12 can be compared with other similar compounds such as:
Diphenhydramine: The primary active component of dimenhydrinate, used as an antihistamine and sedative.
8-chlorotheophylline: A stimulant that counteracts the sedative effects of diphenhydramine.
Meclizine: Another antihistamine used to treat motion sickness, with a longer duration of action compared to dimenhydrinate.
Promethazine: An antihistamine with strong sedative effects, used to treat nausea and vomiting.
This compound is unique due to its deuterated nature, which allows for more precise tracking and study in scientific research. This makes it a valuable tool in understanding the pharmacokinetics and metabolism of dimenhydrinate.
属性
分子式 |
C24H28ClN5O3 |
|---|---|
分子量 |
482.0 g/mol |
IUPAC 名称 |
2-benzhydryloxy-N,N-bis(trideuteriomethyl)ethanamine;8-chloro-1,3-bis(trideuteriomethyl)-7H-purine-2,6-dione |
InChI |
InChI=1S/C17H21NO.C7H7ClN4O2/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14/h3-12,17H,13-14H2,1-2H3;1-2H3,(H,9,10)/i2*1D3,2D3 |
InChI 键 |
NFLLKCVHYJRNRH-RLNBIOQVSA-N |
手性 SMILES |
[2H]C([2H])([2H])N1C2=C(C(=O)N(C1=O)C([2H])([2H])[2H])NC(=N2)Cl.[2H]C([2H])([2H])N(CCOC(C1=CC=CC=C1)C2=CC=CC=C2)C([2H])([2H])[2H] |
规范 SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)Cl.CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















